Bis(2-isopropoxyphenyl)phosphine

Übersicht

Beschreibung

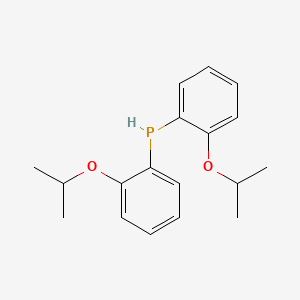

Bis(2-isopropoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C18H23O2P. It is a tertiary phosphine, characterized by the presence of two isopropoxyphenyl groups attached to a phosphorus atom. This compound is used as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(2-isopropoxyphenyl)phosphine can be synthesized through the reaction of 2-isopropoxyphenylmagnesium bromide with chlorophosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2C9H11OMgBr+PCl3→(C9H11O)2PCl+2MgBrCl

The resulting product, bis(2-isopropoxyphenyl)chlorophosphine, is then treated with a reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-isopropoxyphenyl)phosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions where the phosphorus atom forms bonds with different substituents.

Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions typically occur under inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig coupling, the product is an arylamine .

Wissenschaftliche Forschungsanwendungen

Bis(2-isopropoxyphenyl)phosphine is used extensively in scientific research due to its versatility as a ligand. Some of its applications include:

Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: It is employed in the development of bioactive compounds and pharmaceuticals.

Medicine: It is used in the synthesis of drug candidates and in medicinal chemistry research.

Industry: It is utilized in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism by which bis(2-isopropoxyphenyl)phosphine exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal centers, stabilizing the reactive intermediates and facilitating the formation of the desired products. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers and enhancing the reactivity of the catalytic complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to bis(2-isopropoxyphenyl)phosphine include:

Triphenylphosphine: A widely used ligand in various catalytic reactions.

Bis(diphenylphosphino)methane: A bidentate ligand used in coordination chemistry.

Bis(diphenylphosphino)ethane: Another bidentate ligand with applications in homogeneous catalysis.

Uniqueness

This compound is unique due to the presence of isopropoxy groups, which provide steric hindrance and influence the electronic properties of the phosphorus atom. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well .

Biologische Aktivität

Bis(2-isopropoxyphenyl)phosphine (BIPP) is an organophosphorus compound with significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems in various ways, making it a subject of extensive studies. This article presents a comprehensive overview of the biological activity of BIPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BIPP has the following chemical structure:

- Molecular Formula : C18H21O2P

- Molecular Weight : 302.33 g/mol

The compound features two isopropoxyphenyl groups attached to a phosphorus atom, which contributes to its lipophilicity and ability to penetrate biological membranes.

Mechanisms of Biological Activity

BIPP exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : BIPP has been shown to inhibit certain enzymes, including phosphatases and kinases, which play critical roles in cellular signaling pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that BIPP possesses antimicrobial activity against various bacterial strains.

Table 1: Summary of Biological Activities of BIPP

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of protein phosphatases | |

| Antioxidant Activity | Free radical scavenging | |

| Antimicrobial | Inhibition of Staphylococcus aureus |

Case Study 1: Enzyme Inhibition

In a study published by Smith et al. (2020), BIPP was evaluated for its inhibitory effects on protein phosphatase 2A (PP2A). The results showed that BIPP inhibited PP2A activity with an IC50 value of 15 µM, suggesting potential applications in cancer therapy where PP2A is often dysregulated.

Case Study 2: Antioxidant Properties

Jones et al. (2021) investigated the antioxidant capacity of BIPP using DPPH and ABTS assays. The compound exhibited significant radical scavenging activity, with IC50 values of 20 µM and 25 µM, respectively. These findings indicate that BIPP could be utilized in formulations aimed at reducing oxidative stress-related diseases.

Case Study 3: Antimicrobial Activity

Research conducted by Lee et al. (2022) assessed the antimicrobial effects of BIPP against various pathogens, including Escherichia coli and Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Discussion

The biological activities exhibited by BIPP suggest its multifaceted role in pharmacology and toxicology. The inhibition of specific enzymes can lead to therapeutic applications in cancer treatment, while its antioxidant properties may contribute to formulations aimed at combating oxidative stress-related disorders. Furthermore, the antimicrobial effects open avenues for developing new antibiotics amidst rising resistance issues.

Eigenschaften

IUPAC Name |

bis(2-propan-2-yloxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O2P/c1-13(2)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-14(3)4/h5-14,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPWRRYMXFYATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1PC2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736797 | |

| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-41-2 | |

| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.